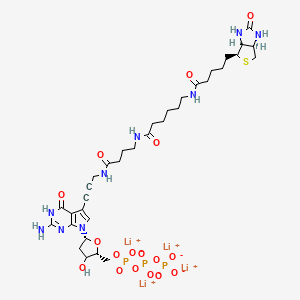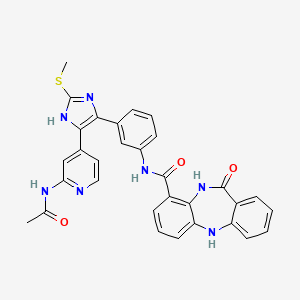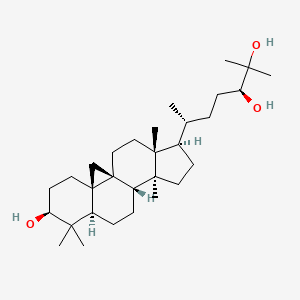
(24S)-Cycloartane-3|A,24,25-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24S)-Cycloartane-3 is a triterpenoid compound that belongs to the cycloartane family. These compounds are characterized by their unique tetracyclic structure, which is derived from the cyclization of squalene. Cycloartane derivatives are commonly found in various plant species and have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Cycloartane-3 typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene, which can be achieved using strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (24S)-Cycloartane-3 may involve the extraction of natural sources, such as plants that are rich in cycloartane derivatives. The extraction process usually includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce cycloartane derivatives are being explored.
Analyse Chemischer Reaktionen
Types of Reactions
(24S)-Cycloartane-3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (24S)-Cycloartane-3 can yield cycloartane-3,24-dione, while reduction can produce cycloartane-3,24-diol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: Studies have shown its role in modulating cellular processes and signaling pathways.
Medicine: It exhibits promising anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a candidate for drug development.
Industry: Its derivatives are used in the formulation of cosmetics and nutraceuticals due to their bioactive properties.
Wirkmechanismus
The mechanism of action of (24S)-Cycloartane-3 involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anti-cancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cycloartane-3,24-diol
- Cycloartane-3,24-dione
- Cyclogalegigenin
- Cyclopycanthogenin
Uniqueness
(24S)-Cycloartane-3 is unique due to its specific stereochemistry and the presence of functional groups that confer distinct biological activities. Compared to other cycloartane derivatives, it has shown a broader spectrum of bioactivities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H52O3 |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
BKRIPHYESIGPJC-FACDIJBUSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


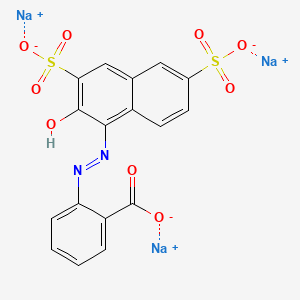

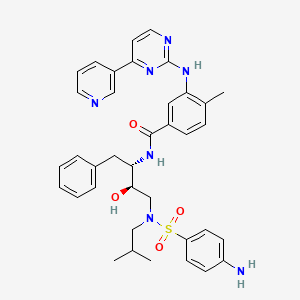

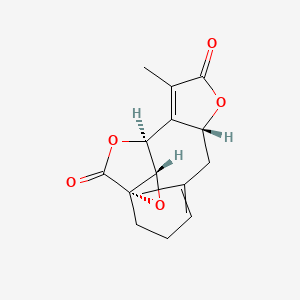
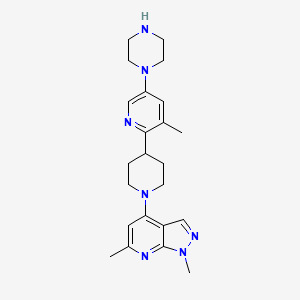

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
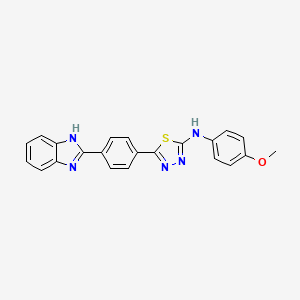
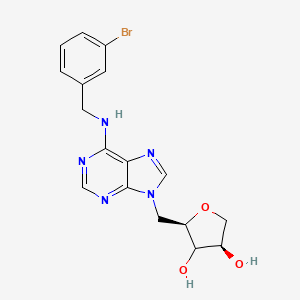

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
